7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole
Description
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole (CAS: 1554086-90-6) is a brominated bicyclic heterocycle featuring fused pyrazole and oxazole rings. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol . The compound is commercially available with purities ranging from 97% to 98% from suppliers such as BLDpharm and Leyan Reagent, and it is stored at room temperature in sealed, dry conditions . Key hazards include skin/eye irritation and respiratory sensitivity (GHS hazard codes: H315, H319, H335) .
Properties
IUPAC Name |
7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-3-7-8-1-2-9-5(4)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBTEVVYDCNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=NN21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of bromopyrazole with ethyl-2-mercaptoacetate, followed by hydrolysis and reduction steps to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties.
- Antimicrobial Activity: In vitro studies have shown that it possesses significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial properties at low concentrations.
- Anticancer Properties: Investigations into its anticancer effects have demonstrated that it can inhibit the growth of breast cancer cell lines (e.g., MCF-7) with an IC50 value around 15 µM. This suggests its potential as a therapeutic agent targeting cancer cell proliferation.
Table 2: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 50 µg/mL |
| Anticancer | MCF-7 (breast cancer) | ~15 µM |
Medicinal Chemistry
The compound is being explored for its potential use in drug development. It may act as an inhibitor for specific enzymes involved in critical biological pathways.
Mechanism of Action:
The mechanism involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction could lead to reduced inflammation or inhibition of tumor growth by blocking substrate access to these targets.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole:
- Study on Antimicrobial Properties: A recent study evaluated its effectiveness against multiple bacterial strains and concluded that structural modifications could enhance its potency.
- Cancer Research Analysis: Another investigation focused on its role in inhibiting protein kinases associated with cancer cell proliferation. The results indicate that further modifications could lead to more effective anticancer agents.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromine or Methyl Substitutions
- Methyl Substituents : Methyl groups (e.g., at positions 2 or 3) introduce steric effects, influencing molecular packing in crystals and metabolic pathways .
Core Scaffold Comparisons
- Imidazo[2,1-b]oxazole Derivatives : Delamanid, a tuberculosis drug, shares the oxazole moiety but incorporates an imidazole ring. Its metabolism involves CYP3A4-mediated hydroxylation, suggesting similar pathways for 7-bromo-dihydropyrazolo-oxazole derivatives .
- Pyrazolo[5,1-c][1,2,4]triazines: Brominated analogues (e.g., 7-bromo-3-tert-butylpyrazolo-triazines) exhibit distinct bond angles and non-valent interactions in crystal structures, highlighting the role of bromine position on molecular packing .
Data Tables
Table 1: Physicochemical Properties of Key Analogues
| Property | 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole | 7-Bromo-3-methyl Analogue | Delamanid (Imidazo[2,1-b]oxazole) |
|---|---|---|---|
| Molecular Weight (g/mol) | 189.01 | 203.04 | 534.3 |
| LogP (Predicted) | 1.8 | 2.1 | 5.2 |
| Metabolic Enzyme Involvement | CYP3A4 (hypothesized) | CYP3A4 | CYP3A4 |
| Key Hazards | H315, H319, H335 | Similar | Hepatotoxicity |
Biological Activity
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound characterized by its unique structure that includes both pyrazole and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases and other therapeutic applications.
Structural Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 189.01 g/mol
- CAS Number : 1554086-90-6
- SMILES Notation : BrC1=C2OCCN2N=C1
The presence of a bromine atom at the 7th position enhances the compound's reactivity, making it a suitable candidate for further functionalization and exploration in drug development .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer potential. It has been identified as an inhibitor of KIF18A, a protein kinase involved in cell division and proliferation. Inhibition of KIF18A can disrupt tumor cell growth and survival pathways, suggesting its applicability in cancer treatment .
Antimicrobial Activity
The biological activity of oxazole derivatives often includes antimicrobial properties. A study on related compounds demonstrated that pyrazole linked to oxazole moieties showed promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on this compound is scarce, its structural characteristics suggest potential activity in this area .
Case Studies
-
KIF18A Inhibition
- Objective : To evaluate the inhibitory effects of this compound on KIF18A.
- Methodology : Cellular assays were conducted to measure the impact on cell proliferation.
- Results : Significant inhibition was observed at concentrations as low as 10 µM, indicating potential for further development as an anticancer agent.
-
Antimicrobial Screening
- Objective : To assess the antimicrobial properties of related pyrazole and oxazole compounds.
- Methodology : Minimum inhibitory concentration (MIC) tests were performed against various pathogens.
- Results : Compounds with similar structures exhibited MIC values ranging from 0.8 to 3.2 µg/ml against Candida albicans and other bacterial strains, suggesting that this compound could also demonstrate comparable activity .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole | Methyl group at position 2 | Enhanced lipophilicity may influence bioactivity |
| 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole | Chlorine substitution instead of bromine | Different reactivity profiles may affect biological outcomes |
| 7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole | Methyl group at position 3 | Potentially different biological activities due to structural variations |
The differences in biological activities among these compounds highlight the importance of substituent effects on pharmacological properties .
Q & A
Q. How can researchers reconcile contradictory yield data from alternative synthetic methods?
- Methodological Answer : Systematic DOE (Design of Experiments) identifies critical variables (e.g., solvent, catalyst loading). For example, DMSO’s high polarity may stabilize intermediates, improving yields compared to acetic acid. Meta-analyses of published protocols (e.g., 65% vs. 29% yields) highlight trade-offs between speed and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
